molecular formula C20H29N3O2 B3023298 N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea CAS No. 931586-30-0

N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea

Cat. No.: B3023298
CAS No.: 931586-30-0
M. Wt: 343.5 g/mol
InChI Key: UJIYERMAUOUGJG-UHFFFAOYSA-N
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Description

N-[2-(1-Adamantyloxy)propyl]-N'-(3-aminophenyl)urea is a urea derivative characterized by two distinct substituents: a bulky adamantyloxypropyl group and a meta-aminophenyl moiety. The 3-aminophenyl group contributes hydrogen-bonding capability, which could influence binding affinity in biological targets.

Properties

IUPAC Name

1-[2-(1-adamantyloxy)propyl]-3-(3-aminophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-13(12-22-19(24)23-18-4-2-3-17(21)8-18)25-20-9-14-5-15(10-20)7-16(6-14)11-20/h2-4,8,13-16H,5-7,9-12,21H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIYERMAUOUGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC(=C1)N)OC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)propyl]-N’-(3-aminophenyl)urea typically involves a multi-step process. One common method starts with the preparation of 1-adamantanol, which is then reacted with 2-bromopropane to form 2-(1-adamantyloxy)propane. This intermediate is subsequently reacted with 3-aminophenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)propyl]-N’-(3-aminophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The urea linkage can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).

Major Products

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

N-[2-(1-adamantyloxy)propyl]-N’-(3-aminophenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers with unique mechanical properties.

Mechanism of Action

The mechanism by which N-[2-(1-adamantyloxy)propyl]-N’-(3-aminophenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability, while the urea linkage can facilitate interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Adamantyl-Containing Ureas ()
  • N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine (7a): This compound features an adamantyloxyethyl group attached to a quinoline core. Unlike the target urea, it lacks the 3-aminophenyl moiety but shares the adamantyl group, which increases molecular rigidity and lipophilicity. Melting points for such adamantyl derivatives range between 160–227°C, suggesting the target compound may also exhibit high thermal stability .
  • N-(3-Methoxypropyl)-N'-phenylurea: Replacing the adamantyl group with a methoxypropyl chain reduces steric bulk and lipophilicity (MW = 208.26 vs. estimated >300 g/mol for the target).
Meta-Aminophenyl Derivatives ()
  • 2-(3-Aminophenyl)benzothiazole: The meta-aminophenyl group in this benzothiazole derivative highlights the importance of substituent positioning. Compared to para-substituted analogs, meta placement may alter electronic distribution and hydrogen-bonding interactions, affecting biological activity .
Pesticide Ureas ()
  • Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea): This agrochemical urea uses a trifluoromethylphenyl group instead of adamantyl. The electron-withdrawing CF₃ group contrasts with the electron-donating amino group in the target, demonstrating how substituents dictate application (pesticide vs.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₀H₂₉N₃O₂* ~343.47 Estimated 160–220 Adamantyloxypropyl, 3-aminophenyl
N-[2-(1-Adamantyloxy)ethyl]-7-ClQ (7a) C₂₁H₂₆ClN₃O 371.90 227 Adamantyloxyethyl, quinoline
N-(3-Methoxypropyl)-N'-phenylurea C₁₁H₁₆N₂O₂ 208.26 Not reported Methoxypropyl, phenyl
Fluometuron C₁₀H₁₁F₃N₂O 232.20 163–165 CF₃, dimethylurea

*Estimated based on structural similarity.

Biological Activity

N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H29N3O2
  • CAS Number : 931586-30-0
  • Molecular Weight : 357.47 g/mol

This compound features an adamantyloxy group, which may contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially involving:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, although specific enzyme targets require further investigation.
  • Receptor Modulation : It may act on certain receptors, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates that compounds similar to this compound have been explored for their potential in treating:

  • Cancer : Compounds with similar structures have shown promise in inhibiting tumor growth.
  • Infectious Diseases : Some derivatives have been investigated for their efficacy against parasitic infections, such as Leishmaniasis and Chagas disease .

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that related compounds exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Antiparasitic Efficacy :
    • Research has shown that urea derivatives can effectively inhibit the growth of parasites like Trypanosoma brucei, suggesting potential applications in treating diseases such as African sleeping sickness .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of similar compounds have revealed that modifications to the urea moiety can enhance biological activity. This insight could guide future synthesis and optimization of this compound for improved efficacy.

Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntitumorUrea derivativesCytotoxicity in cancer cell lines
AntiparasiticAdamantane-based ureasInhibition of Trypanosoma brucei growth
Enzyme InhibitionVarious urea analogsModulation of metabolic pathways

Structural Comparisons

Compound NameMolecular FormulaCAS Number
This compoundC20H29N3O2931586-30-0
N-(3-Aminophenyl)ureaC7H9N3O25711-72-2

Q & A

Q. What are the established synthetic routes for N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea, and what are the critical reaction parameters?

The compound can be synthesized via a two-step approach: (1) coupling 1-adamantanol with a propyl linker bearing a reactive group (e.g., bromo or epoxy), and (2) reacting the intermediate with 3-aminophenyl isocyanate. Key parameters include solvent choice (e.g., dichloromethane or THF), reaction temperature (room temperature to 60°C), and stoichiometric control to minimize side reactions. Similar urea derivatives are synthesized using isocyanate-amine coupling under anhydrous conditions .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Analytical techniques such as ¹H/¹³C NMR (to confirm adamantyl and phenyl group integration), HPLC (for purity assessment >95%), and mass spectrometry (to verify molecular weight) are essential. For example, PubChem-derived compounds use InChI keys and spectral data for structural validation .

Q. What initial biological screening assays are recommended for assessing its pharmacological potential?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (e.g., cancer cell lines). Urea derivatives often exhibit bioactivity due to hydrogen-bonding interactions; similar compounds are screened for anti-inflammatory or anti-cancer properties .

Advanced Research Questions

Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound against specific biological targets?

SAR studies require synthesizing analogs with modifications to the adamantyloxy group, propyl linker length, or aminophenyl substituents. For example, replacing the adamantyl group with carbazole (as in ) alters lipophilicity and target affinity. Biological testing of analogs under standardized conditions (e.g., IC₅₀ determination) is critical .

Q. What strategies are effective in resolving discrepancies in biological activity data across different studies?

Discrepancies may arise from variations in compound purity , assay conditions (e.g., buffer pH, cell passage number), or target specificity . Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) and ensure batch-to-batch consistency via QC protocols. highlights how toxicity data can vary with administration routes .

Q. What computational methods are employed to predict the binding affinity and selectivity of this urea derivative?

Molecular docking (using software like AutoDock Vina) and molecular dynamics simulations can model interactions with target proteins (e.g., kinases or GPCRs). QSAR models trained on similar urea compounds (e.g., ’s carbazole-urea derivative) help predict physicochemical properties and optimize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea
Reactant of Route 2
N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea

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